Home > Products > Screening Compounds P42424 > 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine - 1203148-27-9

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Catalog Number: EVT-3014205
CAS Number: 1203148-27-9
Molecular Formula: C19H23N5O
Molecular Weight: 337.427
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: This compound's crystal structure was reported, emphasizing the presence of trifluoromethyl and methyl substituents on the pyrimidine and pyrazole rings. []

(E)-4-(2-(2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM‐042)

Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with promising antipsychotic properties. It exhibits excellent brain penetration and oral bioavailability. []

3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor that advanced to Phase 3 clinical trials for treating type 2 diabetes. Its metabolism and pharmacokinetic properties were extensively studied in various species. [, , ]

[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone (26)

Compound Description: Compound 26 is a competitive tyrosinase inhibitor, exhibiting potent antimelanogenic effects without significant cytotoxicity. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [18F]T-401 is a positron-emission tomography (PET) imaging agent designed for studying monoacylglycerol lipase (MAGL) in vivo. It exhibits reversible binding kinetics, enabling quantitative assessment of MAGL levels. []

[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

Compound Description: RG1678 is a potent and selective glycine transporter 1 (GlyT1) inhibitor with promising therapeutic potential for schizophrenia. It demonstrates improved hERG channel selectivity and brain penetration compared to earlier analogs. []

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (4)

Compound Description: Compound 4 exhibits cytotoxic activity against various cancer cell lines and shows potent inhibitory activity against fibroblast growth factor receptor (FGFR). [, ]

1-(4-((6-Bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea

Compound Description: This compound, synthesized and characterized using various spectroscopic techniques, showcases a pyrido[2,3-d]pyrimidine core and a difluorophenyl urea moiety. []

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

Compound Description: ADX47273 is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator. It displays preclinical antipsychotic-like and procognitive activities. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor and is associated with hypophagic effects. Its influence on CB1 receptor modulation in the cerebellum has been extensively studied. [, ]

Overview

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is an organic compound notable for its complex structure and potential applications in medicinal chemistry. The compound features a pyrimidine core that is substituted with both a benzoylpiperazine and a pyrrolidine group, contributing to its unique chemical properties. This compound has garnered attention in various research fields, particularly for its biological activities and potential therapeutic applications.

Source

The compound can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged with detailed chemical information. Its molecular formula is C20H25N5O, and it has a molecular weight of 351.45 g/mol .

Classification

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine falls under the classification of heterocyclic compounds, specifically pyrimidines. It is characterized by the presence of nitrogen atoms in its ring structure, which contributes to its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine core followed by the introduction of the benzoylpiperazine and pyrrolidine groups through nucleophilic substitution reactions.

Technical Details

  1. Preparation of Pyrimidine Core: The initial step involves synthesizing the pyrimidine base using appropriate precursors and catalysts.
  2. Substitution Reactions: The benzoylpiperazine and pyrrolidine groups are introduced via nucleophilic substitution, often requiring specific reaction conditions such as temperature control and solvent choice to optimize yields.
  3. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Molecular Structure Analysis

Structure

The molecular structure of 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can be represented by its chemical formula C20H25N5O. The structural configuration includes a pyrimidine ring substituted at specific positions with a benzoylpiperazine moiety and a pyrrolidine group.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using strong oxidizing agents to form oxidized derivatives.
  2. Reduction: Reduction reactions can yield different forms of the compound through the use of reducing agents.
  3. Substitution: Both nucleophilic and electrophilic substitution reactions are possible at different positions on the pyrimidine ring and substituent groups.

Technical Details

These reactions often require specific conditions such as temperature, pressure, and choice of solvents to ensure successful transformation while minimizing side products.

Mechanism of Action

The mechanism of action for 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with biological targets such as enzymes and receptors. The unique structural features allow it to bind selectively to certain sites on these targets, modulating their activity.

Process

The binding process typically involves:

  1. Ligand-Receptor Interaction: The compound acts as a ligand that binds to specific receptors or enzymes.
  2. Signal Transduction: Upon binding, it may trigger various signaling pathways that lead to physiological responses.
  3. Biological Effects: These interactions can result in therapeutic effects or modulation of biological functions depending on the target involved.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a solid crystalline form.

Chemical Properties

Chemical properties encompass:

  1. Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.
  2. Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
  3. Reactivity: Reacts with strong oxidizing or reducing agents under specific conditions .
Applications

Scientific Uses

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for potential therapeutic uses in drug development targeting various diseases.
  2. Biological Research: Studied for its interactions with biological macromolecules, contributing to understanding cellular processes.
  3. Synthetic Chemistry: Utilized as a building block for synthesizing more complex organic compounds .

This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.

Introduction to the Pharmacological Significance of 4-(4-Benzoylpiperazin-1-yl)-6-(Pyrrolidin-1-yl)Pyrimidine

The molecular architecture of 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine integrates three privileged pharmacophores: a central pyrimidine ring, a benzoylpiperazine moiety, and a pyrrolidine substituent. This strategic hybridization capitalizes on the established bioactivity profiles of each component, positioning the compound as a versatile scaffold for targeting diverse disease pathways. The benzoylpiperazine fragment enhances target binding through hydrogen bonding and π-π stacking interactions, while the pyrrolidinyl-pyrimidine system contributes to favorable pharmacokinetic properties, including metabolic stability and membrane permeability [5]. Such multi-heterocyclic hybrids represent a frontier in rational drug design, particularly for complex targets in oncology and neuroscience where selectivity remains challenging. Historically, pyrimidine cores have served as biososteres for purines, enabling disruption of nucleotide-dependent processes—a principle leveraged in antiviral and anticancer agents like zidovudine and 5-fluorouracil [4] [8]. The integration of piperazine, a common feature in neuropharmacological agents (e.g., antipsychotics and antidepressants), further broadens the compound’s therapeutic potential, suggesting applicability in disorders modulated by monoaminergic or peptidergic signaling [5].

  • Table 1: Key Hybrid Scaffolds in Approved Therapeutics
    Drug NameCore StructureTherapeutic AreaMolecular Target
    ImatinibPyrimidine-PiperazineOncology (CML)BCR-ABL kinase
    RisperidoneBenzisoxazole-PiperidinePsychiatry (Schizophrenia)Dopamine D₂ receptor
    FexofenadinePiperidine-carboxylateAllergyHistamine H₁ receptor
    TBA-7371 (Clinical)Azaindole-PyrimidineAnti-tubercularDprE1 enzyme [4]

Role of Piperazine-Pyrimidine Hybrid Scaffolds in Medicinal Chemistry

Piperazine-pyrimidine hybrids constitute a structurally diverse class with demonstrable efficacy across therapeutic areas. The piperazine ring’s conformational flexibility enables optimal spatial positioning of substituents for target engagement, while its basic nitrogen facilitates salt formation—enhancing aqueous solubility critical for oral bioavailability. When fused with pyrimidine, these hybrids exhibit enhanced binding to enzymes and receptors involved in signal transduction. For example, pyrimidine carboxamides bearing 4-benzoylpiperazine groups have been optimized as potent N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors (e.g., LEI-401, IC₅₀ = nanomolar range), modulating lipid-mediated neurological functions [1]. Similarly, in oncology, such scaffolds inhibit tyrosine kinases by competitively occupying ATP-binding sites; the pyrimidine nitrogen mimics purine interactions, while the benzoylpiperazine extends into hydrophobic pockets [4] [7]. Structure-activity relationship (SAR) studies underscore the necessity of the benzoyl carbonyl: its replacement with methylene reduces potency >10-fold due to loss of hydrogen-bond acceptance. Hybridization also mitigates metabolic vulnerabilities—pyrimidine’s resistance to oxidative degradation complements piperazine’s stability against hydrolysis, prolonging half-life [5] [8].

Structural Motifs and Target Selectivity in Neuropharmacology and Oncology

The specificity of 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is governed by three-dimensional electronic and steric complementarity:

  • Benzoylpiperazine Domain: The para-substituted benzoyl group enables selective allosteric modulation. Electron-withdrawing substituents (e.g., Cl, F) enhance affinity for kinase ATP pockets (e.g., FAK, BTK), whereas electron-donating groups (e.g., OCH₃) favor G-protein-coupled receptors like 5-HT₂A. Molecular docking reveals the carbonyl oxygen forms key hydrogen bonds with hinge-region residues (e.g., Glu340 in PKA) [5] [7].
  • Pyrimidine-Pyrrolidine Junction: The 6-pyrrolidinyl group induces steric constraint, reducing off-target effects. Compared to morpholine analogues, pyrrolidine’s smaller ring size and higher basicity improve blood-brain barrier penetration—critical for CNS targets. In NAPE-PLD inhibitors, (S)-3-hydroxypyrrolidine substitution decreased logP by 0.5 units while boosting activity 10-fold [1].
  • Scaffold Geometries: Conformational restriction via cyclization (e.g., converting N-methylphenethylamine to 3-phenylpiperidine) amplified NAPE-PLD inhibition 3-fold by pre-organizing the bioactive conformation [1].
  • Table 2: Impact of Structural Motifs on Target Engagement
    Structural ModificationBiological EffectTarget Affinity Change
    Benzoylpiperazine → PiperidineReduced kinase inhibition; Enhanced GPCR binding↓ 8-fold (FAK)
    Pyrrolidine → MorpholineDecreased CNS penetration↓ 3-fold (NAPE-PLD)
    4-Benzoyl → 4-NitrobenzoylIncreased electron affinity for kinase active sites↑ 6-fold (BTK) [1] [7]

Historical Context: Evolution of Pyrimidine-Based Therapeutics

Pyrimidine’s journey from fundamental biomolecule to therapeutic scaffold began with antimetabolite development in the 1950s. 5-Fluorouracil (5-FU), a uracil analogue, pioneered the use of pyrimidines in oncology by inhibiting thymidylate synthase, disrupting DNA synthesis [4]. This laid the groundwork for nucleoside analogues like zidovudine (AZT), which incorporated azide-modified pyrimidine to terminate viral DNA chains—revolutionizing HIV management. The 1990s saw kinase inhibitors emerge, with imatinib’s pyrimidine core blocking BCR-ABL signaling in chronic myeloid leukemia [4] [10]. Concurrently, neuropharmacology advanced with pyrimidine-containing atypical antipsychotics (e.g., risperidone’s pyrimidinone metabolite), leveraging D₂ receptor antagonism with reduced extrapyramidal effects.

The integration of piperazine accelerated in the 2000s with drugs like gefitinib, where a piperazine-linked pyrimidine enhanced solubility and EGFR selectivity. Modern designs, exemplified by 4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine, reflect this evolution: retaining pyrimidine’s target versatility while optimizing pharmacokinetics through hybrid heterocycles [4] [7] [9].

  • Table 3: Milestone Pyrimidine Therapeutics in Oncology and CNS Disorders
    EraCompoundIndicationMechanism
    1950s5-FluorouracilColorectal cancerThymidylate synthase inhibition
    1980sZidovudineHIV/AIDSViral reverse transcriptase inhibition
    1990sRisperidoneSchizophreniaDopamine/Serotonin antagonism
    2000sImatinibChronic myeloid leukemiaBCR-ABL kinase inhibition
    2010s+TBA-7371 (Phase II)TuberculosisDprE1 enzyme inhibition [4] [10]

Properties

CAS Number

1203148-27-9

Product Name

4-(4-benzoylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

IUPAC Name

phenyl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

Molecular Formula

C19H23N5O

Molecular Weight

337.427

InChI

InChI=1S/C19H23N5O/c25-19(16-6-2-1-3-7-16)24-12-10-23(11-13-24)18-14-17(20-15-21-18)22-8-4-5-9-22/h1-3,6-7,14-15H,4-5,8-13H2

InChI Key

JOOSUFXFVMPLFI-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.